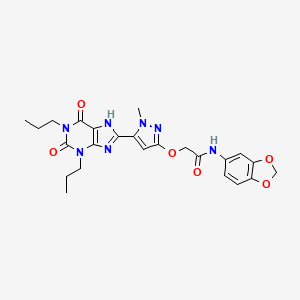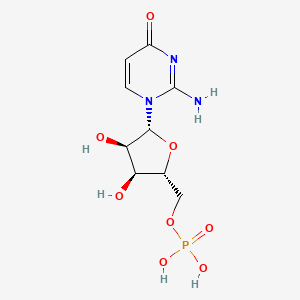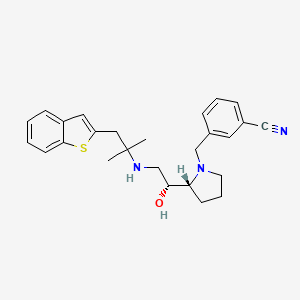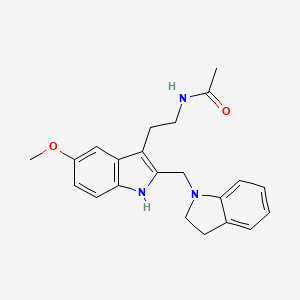
NP9Yyc47VZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MRE 2029F20 involves several steps. The precursor, 1,3-diallyl-xanthine, is synthesized and then tritiated on the allyl groups to produce the final compound . The reaction conditions typically involve the use of 50 mM Tris HCl buffer, 10 mM magnesium chloride, and an incubation time of 120 minutes at 4°C
Chemical Reactions Analysis
MRE 2029F20 primarily undergoes binding reactions with A2B adenosine receptors. It acts as an antagonist, meaning it binds to the receptor without activating it, thereby blocking the action of agonists . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions. The major product formed from its interaction with A2B receptors is the inhibition of receptor activity, which can be measured using radioligand binding assays .
Scientific Research Applications
MRE 2029F20 is extensively used in scientific research to study the pharmacological and biochemical characteristics of A2B adenosine receptors . These receptors are involved in various physiological processes, including inflammation, immune response, and cardiovascular function . By using MRE 2029F20 as a selective antagonist, researchers can investigate the specific roles of A2B receptors in these processes. Additionally, this compound is used to quantify the presence of A2B receptors in different tissues and cell types .
Mechanism of Action
MRE 2029F20 exerts its effects by selectively binding to A2B adenosine receptors, thereby blocking the action of endogenous adenosine . This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The primary molecular targets of MRE 2029F20 are the A2B receptors, which are G protein-coupled receptors involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . By blocking these receptors, MRE 2029F20 can modulate various physiological responses, including inflammation and immune function .
Comparison with Similar Compounds
MRE 2029F20 is unique in its high selectivity and affinity for A2B adenosine receptors compared to other adenosine receptor antagonists . Similar compounds include MRE 3008F20, which is a selective antagonist for A3 adenosine receptors, and PSB-11, which targets A3 receptors with high affinity . The primary distinction between these compounds lies in their receptor selectivity, with MRE 2029F20 being highly specific for A2B receptors, making it a valuable tool for studying the unique functions of this receptor subtype .
properties
CAS RN |
574753-99-4 |
|---|---|
Molecular Formula |
C24H27N7O6 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetamide |
InChI |
InChI=1S/C24H27N7O6/c1-4-8-30-22-20(23(33)31(9-5-2)24(30)34)26-21(27-22)15-11-19(28-29(15)3)35-12-18(32)25-14-6-7-16-17(10-14)37-13-36-16/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,25,32)(H,26,27) |
InChI Key |
DBWQRFKXNBVPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)

![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
